1-Butanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]-
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Overview
Description
1-Butanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]- is an organic compound that belongs to the class of brominated ketones. This compound is characterized by the presence of a bromine atom, a chlorophenyl group, and a furan ring attached to a butanone backbone. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
The synthesis of 1-Butanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]- typically involves the bromination of 1-butanone derivatives. One common method includes the use of bromine or bromine-containing reagents in the presence of a catalyst. For instance, bromination can be achieved using sodium hydride in dimethyl sulfoxide (DMSO) under microwave-assisted conditions . Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Butanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield corresponding alcohols or carboxylic acids.
Aromatic Bromination: The presence of the chlorophenyl group allows for further bromination reactions, which can be facilitated by reagents like sodium hydride in DMSO.
Common reagents used in these reactions include bromine, sodium hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-Butanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]- has several applications in scientific research:
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and pharmaceuticals.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Butanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]- involves its interaction with molecular targets such as enzymes and proteins. The bromine atom can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity . This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar compounds to 1-Butanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]- include other brominated ketones and chlorophenyl derivatives. Some examples are:
1-Bromo-2-butanone: A simpler brominated ketone with similar reactivity.
4-Bromo-1-butene: Another brominated compound used in organic synthesis.
1-Bromo-4-chlorobutane: A compound with both bromine and chlorine atoms, used in various chemical reactions.
The uniqueness of 1-Butanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]- lies in its combination of a bromine atom, a chlorophenyl group, and a furan ring, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
59195-00-5 |
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Molecular Formula |
C14H12BrClO2 |
Molecular Weight |
327.60 g/mol |
IUPAC Name |
2-bromo-1-[5-(4-chlorophenyl)furan-2-yl]butan-1-one |
InChI |
InChI=1S/C14H12BrClO2/c1-2-11(15)14(17)13-8-7-12(18-13)9-3-5-10(16)6-4-9/h3-8,11H,2H2,1H3 |
InChI Key |
PEVYHMBNYSQRSM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C1=CC=C(O1)C2=CC=C(C=C2)Cl)Br |
Origin of Product |
United States |
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